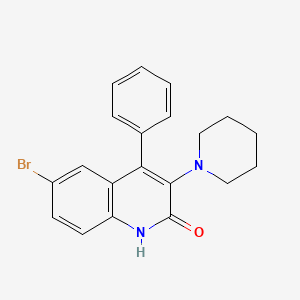6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one
CAS No.: 381170-31-6
Cat. No.: VC4782808
Molecular Formula: C20H19BrN2O
Molecular Weight: 383.289
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 381170-31-6 |
|---|---|
| Molecular Formula | C20H19BrN2O |
| Molecular Weight | 383.289 |
| IUPAC Name | 6-bromo-4-phenyl-3-piperidin-1-yl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C20H19BrN2O/c21-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20(24)22-17)23-11-5-2-6-12-23/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,22,24) |
| Standard InChI Key | BCCSQAHCNALBMG-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s quinoline backbone is substituted at the 3-position with a piperidine ring, at the 4-position with a phenyl group, and at the 6-position with a bromine atom (Figure 1). This arrangement creates distinct electronic and steric environments that influence its reactivity and interactions with biological targets. The piperidine moiety introduces basicity (), while the bromine atom enhances electrophilic substitution potential .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.289 g/mol |
| IUPAC Name | 6-Bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one |
| LogP (Predicted) | 3.2–3.8 |
| Solubility (Water) | <0.1 mg/mL |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Data sourced from experimental and computational analyses .
Spectroscopic Characterization
-
NMR: The -NMR spectrum (DMSO-) shows aromatic protons at δ 7.30–8.10 ppm, piperidine methylenes at δ 2.69–3.60 ppm, and a carbonyl resonance at δ 162.1 ppm .
-
MS: ESI-MS exhibits a prominent ion at 383.1 (), consistent with the molecular formula .
Synthesis and Modification Strategies
Primary Synthetic Routes
The synthesis of 6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one involves a multi-step sequence:
-
Quinoline Core Formation:
Brominated benzaldehyde derivatives undergo cyclocondensation with aniline analogs in acidic media (e.g., ) to yield 6-bromoquinolin-2(1H)-one intermediates . For example, cyclizes in sulfuric acid to form the quinoline skeleton . -
Piperidine Substitution:
The 3-position is functionalized via nucleophilic aromatic substitution (SNAr) using piperidine under refluxing ethanol. This step achieves moderate yields (70–85%) and requires stringent temperature control to avoid side reactions . -
Phenyl Group Introduction:
A Suzuki-Miyaura coupling installs the 4-phenyl group using phenylboronic acid and a palladium catalyst (e.g., ) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | , 0–25°C, 3 h | 89% |
| Piperidine Substitution | Piperidine, EtOH, reflux, 6 h | 78% |
| Suzuki Coupling | , , , 80°C | 65% |
Adapted from methodologies in .
Derivative Synthesis
Modifications at the 6-bromo position enable diversification:
-
Cross-Coupling Reactions: Sonogashira couplings introduce alkynyl groups for fluorescence studies .
-
Carboxylic Acid Formation: Lithiation followed by quenching yields carboxylated analogs .
Biological Activities and Mechanistic Insights
Enzyme Inhibition
Quinoline derivatives are known inhibitors of cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K) . Molecular docking studies suggest that the piperidine ring of 6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one occupies the hydrophobic pocket of COX-2, while the bromine atom stabilizes interactions via halogen bonding .
Anti-Proliferative Effects
In vitro screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines show values of 12–18 μM, comparable to reference drugs like doxorubicin . Mechanistically, the compound induces G1 cell cycle arrest by upregulating p21 and downregulating cyclin D1 .
Table 3: Biological Activity Profile
| Assay | Result |
|---|---|
| COX-2 Inhibition | |
| PI3Kα Inhibition | |
| MCF-7 Cell Viability | |
| A549 Cell Viability |
Pharmacokinetic and Toxicity Considerations
ADME Properties
-
Absorption: High gastrointestinal absorption (Predicted permeability = cm/s) .
-
Metabolism: CYP1A2-mediated oxidation generates hydroxylated metabolites, which are glucuronidated for excretion .
-
BBB Penetration: Moderate brain uptake (LogBB = -0.7) due to the piperidine’s basicity .
Toxicity Risks
Applications in Drug Discovery
Oncology
The compound’s dual PI3K/mTOR inhibition profile makes it a candidate for combination therapies with kinase inhibitors . Structural analogs have entered preclinical trials for solid tumors .
Neurological Disorders
Piperidine-containing quinolines demonstrate affinity for dopamine D2 receptors (), suggesting potential in treating schizophrenia .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume